molecular formula C22H14Cl4N4O7S2 B1141679 2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate CAS No. 123333-91-5

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate

Cat. No. B1141679
CAS RN: 123333-91-5
M. Wt: 652.31
InChI Key:
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Description

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate (DCNDSH) is a water-soluble organic compound that has many potential applications in the field of science. It is a compound with a unique structure, which consists of a diazonium group, two chlorine atoms, and a sulfonate group. This compound has been studied extensively in recent years due to its potential applications in various fields such as organic synthesis, catalytic processes, and biochemistry.

Scientific Research Applications

Histology

This compound is a diazonium salt that is intended for use in histology . Histology is the study of the microscopic structure of tissues. The compound could be used as a staining agent or a reagent in various histological procedures.

Hematology

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate is also used in hematology , which is the branch of medicine concerned with the study of the cause, prognosis, treatment, and prevention of diseases related to blood.

Spectrophotometric Detection of Total Bilirubin in Serum

This compound is used in the spectrophotometric detection of total bilirubin in serum . Bilirubin is a yellow compound that occurs in the normal catabolic pathway that leads to the breakdown of heme in vertebrates. This is the pigment responsible for jaundice in humans. Spectrophotometric detection is a method used to measure how much a chemical substance absorbs light by measuring the intensity of light as a beam of light passes through sample solution.

Mechanism of Action

Target of Action

It is known to be used in spectrophotometric detection of total bilirubin in serum , suggesting that it may interact with bilirubin or related compounds.

Result of Action

The primary result of the action of 2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate is the formation of a colored compound when used in the spectrophotometric detection of total bilirubin in serum . This allows for the quantification of bilirubin levels, which can be useful in diagnosing and monitoring conditions such as jaundice and liver disease.

Action Environment

The action of 2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate can be influenced by various environmental factors. For instance, its stability and reactivity may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the pH of the solution it is used in could potentially impact its reactivity and the results of the bilirubin detection assay.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate involves the diazotization of 2,4-dichloroaniline followed by coupling with 1,5-naphthalenedisulfonic acid. The resulting product is then hydrated to obtain the final compound.", "Starting Materials": [ "2,4-dichloroaniline", "sodium nitrite", "hydrochloric acid", "1,5-naphthalenedisulfonic acid", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 2,4-dichloroaniline in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water dropwise to the above solution with constant stirring to form 2,4-dichlorobenzenediazonium chloride.", "Dissolve 1,5-naphthalenedisulfonic acid in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the above solution dropwise to the diazonium chloride solution with constant stirring to form the coupling product.", "Isolate the product by filtration and wash with water.", "Hydrate the product by dissolving it in water and stirring for several hours.", "Isolate the final product by filtration and wash with water." ] }

CAS RN

123333-91-5

Product Name

2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate

Molecular Formula

C22H14Cl4N4O7S2

Molecular Weight

652.31

Origin of Product

United States

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